1,3-Dioxan-5-ol, 2-ethyl-
Description
Contextualization within Cyclic Acetal (B89532) Chemistry
1,3-Dioxan-5-ol (B53867), 2-ethyl- is a quintessential example of a cyclic acetal. Cyclic acetals are formed by the reaction of a carbonyl compound (an aldehyde or a ketone) with a diol; in this case, the aldehyde is propanal and the diol moiety originates from glycerol (B35011). google.comorganic-chemistry.org This reaction is typically catalyzed by a Brønsted or Lewis acid and involves the removal of water to drive the equilibrium toward the acetal product. organic-chemistry.org
The primary and most widespread application of cyclic acetals, including the 1,3-dioxane (B1201747) substructure, in organic synthesis is as a protecting group. thieme-connect.de They offer robust protection for either carbonyl functionalities or 1,3-diols under a wide range of reaction conditions, including those that are basic, reductive, or involve many oxidizing agents. organic-chemistry.orgthieme-connect.de Their utility is underscored by their stability and the relative ease with which they can be removed (deprotected) through acid-catalyzed hydrolysis, regenerating the original carbonyl and diol. organic-chemistry.org This stability under diverse conditions allows for selective chemical transformations on other parts of a complex molecule without affecting the protected functional group.
Significance of 1,3-Dioxane Frameworks in Organic Synthesis
The 1,3-dioxane framework is more than just a protective device; it is a versatile building block in the construction of complex molecular architectures. chemicalbook.comguidechem.com The conformational rigidity of the six-membered dioxane ring, which preferentially adopts a chair-like conformation similar to cyclohexane (B81311), provides a platform for stereocontrolled reactions. thieme-connect.deasianpubs.org The shorter C-O bond lengths compared to C-C bonds influence the ring's geometry and the steric interactions of its substituents, which can be exploited to direct the stereochemical outcome of synthetic transformations. thieme-connect.de
The significance of this framework is exemplified by highly reactive and synthetically useful derivatives such as 2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. chemicalbook.comguidechem.com Meldrum's acid is renowned for its high C-H acidity and serves as a key component in multicomponent reactions and the synthesis of a wide array of heterocyclic compounds. chemicalbook.comguidechem.com Derivatives of 1,3-dioxane-4,6-dione (B14002328) are also recognized as attractive intermediates in the synthesis of bioactive compounds. clockss.org Furthermore, the 1,3-dioxane structural unit is not merely a synthetic curiosity but is also found within the structures of several natural products, including thromboxane (B8750289) A2 and theopederin A. thieme-connect.de The hydrogenolysis of 1,3-dioxanes can also be employed to produce valuable hydroxy ether hydrocarbons. google.com
Table 2: General Profile of 1,3-Dioxane Frameworks in Synthesis
| Feature | Description |
| Primary Role | Protection of carbonyl compounds (aldehydes, ketones) and 1,3-diols. thieme-connect.de |
| Formation | Acid-catalyzed reaction of a carbonyl compound and a 1,3-diol. organic-chemistry.org |
| Stability | Generally stable under basic, reductive, and many oxidative conditions. thieme-connect.de |
| Lability | Cleaved by acid-catalyzed hydrolysis or transacetalization. organic-chemistry.orgthieme-connect.de |
| Synthetic Utility | Serve as versatile intermediates and building blocks for complex molecules and heterocycles. chemicalbook.comclockss.org |
| Stereochemistry | The rigid chair conformation allows for stereochemical control in reactions. thieme-connect.deasianpubs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
4740-82-3 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-ethyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C6H12O3/c1-2-6-8-3-5(7)4-9-6/h5-7H,2-4H2,1H3 |
InChI Key |
YVNCJCSIDJAGMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1OCC(CO1)O |
Origin of Product |
United States |
Reactivity and Transformations of 1,3 Dioxan 5 Ol, 2 Ethyl and Analogues
Chemical Reactions Involving the Hydroxyl Group
The secondary hydroxyl group at the C5 position of the dioxane ring is a primary site for chemical modification, allowing for the introduction of diverse functionalities through oxidation, etherification, and esterification.
The oxidation of 1,3-dioxan-5-ol (B53867) derivatives to their corresponding ketones, 1,3-dioxan-5-ones, is a fundamental transformation. google.com These resulting ketones are valuable synthetic intermediates, for instance, in the synthesis of dihydroxyacetone (DHA) and as precursors for creating diverse carbon skeletons through reactions like asymmetric aldol (B89426) additions. google.com
Various methods have been developed for this oxidation. A common approach involves oxidizing a 1,3-dioxan-5-ol, such as 2-phenyl-1,3-dioxan-5-ol (B158224), to the corresponding 1,3-dioxan-5-one (B8718524). google.com Another patented method describes the production of 1,3-dioxan-5-ones by oxidizing a mixture containing a 1,3-dioxan-5-ol and its isomeric form, a 1,3-dioxolane (B20135) derivative, under oxidative esterification conditions. google.com In this process, the 1,3-dioxan-5-ol is oxidized to the desired ketone, while the isomeric impurity is converted into an ester dimer, facilitating purification. google.comgoogle.com
Table 1: Examples of Oxidation Catalysts and Conditions for Dioxane Derivatives
| Catalyst System | Oxidizing Agent | Substrate Type | Product | Reference |
|---|---|---|---|---|
| N-hydroxyphthalimide (NHPI) / Co(OAc)₂ | Molecular Oxygen | 1,3-Dioxanes, 1,3-Dioxolanes | Esters (via ring cleavage) | organic-chemistry.org |
| TEMPO / Trichloroisocyanuric acid (TCCA) | TCCA | 1,3-Dioxan-5-ol / 4-hydroxymethyl-1,3-dioxolane mixture | 1,3-Dioxan-5-one | google.com |
| AZADOL / TCCA | TCCA | 1,3-Dioxan-5-ol / 4-hydroxymethyl-1,3-dioxolane mixture | 1,3-Dioxan-5-one | google.com |
The hydroxyl group of 2-ethyl-1,3-dioxan-5-ol and its analogues readily undergoes etherification and esterification reactions, allowing for the introduction of protecting groups or other functional moieties. A modular and enantioselective synthesis of bioactive neolignans employs the stereoselective Mitsunobu reaction of enantiopure 2-aryl-1,3-dioxan-5-ols with various phenols, demonstrating a key etherification pathway. acs.org This reaction proceeds with inversion of configuration at the hydroxyl-bearing carbon center.
Classical Williamson ether synthesis is also applicable. For example, the hydroxyl group of (4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol can be deprotonated with a strong base like sodium hydride and subsequently reacted with an alkyl halide, such as benzyl (B1604629) bromide, to form the corresponding benzyl ether. mit.edu Furthermore, catalytic methods for these transformations have been developed. Ytterbium(III) triflate (Yb(OTf)₃) has been shown to catalyze decarboxylative etherification and esterification reactions, which can be applied to various alcohols. acs.org The Mitsunobu reaction, using a phosphine (B1218219) reagent and an azodicarboxylate, is a widely used method for both esterification and etherification of alcohols, including complex substrates like steroids and terpenes, under mild conditions. researchgate.net
Ring-Opening and Rearrangement Reactions
The 1,3-dioxane (B1201747) ring, a cyclic acetal (B89532), is generally stable under neutral and basic conditions, making it an effective protecting group for carbonyl compounds or 1,3-diols. nii.ac.jp However, the ring can be cleaved under acidic conditions. organic-chemistry.org This deprotection is typically achieved through acid-catalyzed hydrolysis or transacetalization, for instance, by treatment with aqueous acid or in a solvent like acetone (B3395972) with an acid catalyst. organic-chemistry.org
Hydrogenolysis is another method for ring-opening. Cyclic acetals or ketals can be converted to hydroxy ether hydrocarbons via liquid-phase hydrogenolysis, a reaction that involves cleavage of carbon-oxygen bonds. google.com
Rearrangement reactions involving the 1,3-dioxane framework are less common but can be significant in certain contexts. The Baeyer-Villiger rearrangement, for example, involves the oxidation of a ketone to an ester or lactone. wiley-vch.de While this reaction applies to the 1,3-dioxan-5-one derivative rather than the alcohol, it represents a potential rearrangement pathway for the carbon skeleton. wiley-vch.de
Application as a Template in Stereoselective Cyclizations
1,3-Dioxan-5-ol substrates have proven to be highly effective templates for directing the stereochemical outcome of certain reactions, particularly in the synthesis of marine ladder polyether natural products. nih.govmit.edu These complex molecules are thought to be formed in nature via a cascade of epoxide ring-opening and ring-closing reactions. nih.gov A significant challenge in mimicking this process in the laboratory is controlling the regioselectivity of the cyclization, as the formation of five-membered tetrahydrofuran (B95107) (THF) rings (5-exo cyclization) is often favored over the desired six-membered tetrahydropyran (B127337) (THP) rings (6-endo cyclization). nih.gov
The 1,3-dioxan-5-ol framework exerts a powerful "enhanced template effect" in these cyclizations. nih.govmit.edu In water-promoted epoxy alcohol cyclizations, the dioxane template can provide nearly complete selectivity for the 6-endo product, leading to the formation of THP rings. nih.gov This remarkable selectivity holds even under various Brønsted and Lewis acidic and basic conditions, demonstrating the superiority of the dioxane template over previously used systems. nih.gov The strategic advantage of the dioxane template is that it can be cleaved after the cyclization sequence, revealing new hydroxyl groups for further chemical manipulation. mit.edu
Table 2: Selectivity in Epoxy Alcohol Cyclizations
| Template | Reaction Conditions | Product Selectivity (Endo vs. Exo) | Reference |
|---|---|---|---|
| 1,3-Dioxan-5-ol | Water | Near complete endo selectivity (THP formation) | nih.gov |
| 1,3-Dioxan-5-ol | CSA (acidic) | 80% yield of endo product | nih.gov |
| 1,3-Dioxan-5-ol | BF₃·OEt₂ (Lewis acidic) | 80% yield of endo product | nih.gov |
| THP-based epoxy alcohol | Water | Endo product observed | nih.gov |
| THP-based epoxy alcohol | Cs₂CO₃ (basic) | Endo product observed | nih.gov |
Carbanion Chemistry of 1,3-Dioxan-5-ones (related derivatives)
The carbanion chemistry of 1,3-dioxan-5-ones, the oxidized derivatives of 1,3-dioxan-5-ols, is a cornerstone of their synthetic utility. usask.ca A carbanion is an anion where a carbon atom has an unshared pair of electrons and a negative charge. libretexts.org In the case of 1,3-dioxan-5-ones, the protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a suitable base to form a nucleophilic enolate. usask.calibretexts.org These enolates are key intermediates for forming new carbon-carbon bonds, particularly through aldol reactions. usask.caacs.org
The stereochemical outcome of aldol reactions involving 1,3-dioxan-5-one enolates can be controlled by the choice of the metal counterion (e.g., lithium, boron, or titanium). usask.caacs.org
Lithium Enolates : 1,3-Dioxan-5-ones can be readily deprotonated using strong lithium amide bases such as lithium diisopropylamide (LDA), lithium tetramethylpiperidide (LiTMP), or lithium hexamethyldisilazide (LiHMDS) to form lithium enolates. acs.orgcdnsciencepub.com A common side reaction is the reduction of the carbonyl group by the base, which can be minimized by using specific procedures like an internal quench with a silylating agent. cdnsciencepub.com In aldol additions to aldehydes, lithium enolates of 1,3-dioxan-5-ones generally provide threo (anti) products with high diastereoselectivity, particularly with aldehydes that are branched at the α-position. acs.orgcdnsciencepub.comacs.org
Boron Enolates : Boron enolates, generated in situ from 1,3-dioxan-5-ones, also react with aldehydes to give the anti-aldol adducts with high selectivity and in high yields. acs.orgnih.govresearchgate.net For example, the reaction with benzaldehyde (B42025) can result in an anti:syn ratio of up to 96:4. acs.orgacs.org This high diastereoselectivity makes boron enolates particularly useful for constructing specific stereochemical arrangements. thieme-connect.com
Titanium Enolates : In contrast to lithium and boron enolates, titanium enolates of 1,3-dioxan-5-ones react with aldehydes to selectively provide the syn-aldol products. usask.ca This complementary selectivity allows for access to a different set of diastereomeric products, enhancing the synthetic versatility of the 1,3-dioxan-5-one scaffold. usask.caresearchgate.net
Table 3: Stereoselectivity of 1,3-Dioxan-5-one Enolate Aldol Reactions
| Enolate Type | Aldehyde Reactant | Major Aldol Product Diastereomer | Typical Selectivity | Reference |
|---|---|---|---|---|
| Lithium | α-Branched Aldehydes | anti | High diastereoselectivity | acs.orgacs.org |
| Boron | Benzaldehyde | anti | up to 96:4 (anti:syn) | acs.orgacs.orgresearchgate.net |
| Titanium | General Aldehydes | syn | High diastereoselectivity | usask.caresearchgate.net |
Aldol Addition Reactions with Electrophiles
The lithium and boron enolates derived from 1,3-dioxan-5-ones are key intermediates in aldol addition reactions. cdnsciencepub.comusask.ca The deprotonation of 2-substituted-1,3-dioxan-5-ones with bases like lithium diisopropylamide (LDA) generates lithium enolates, which readily react with various aldehydes. cdnsciencepub.com These reactions are often highly diastereoselective.
The stereochemical outcome of these aldol additions can be predicted using the Zimmerman-Traxler model, which involves a chair-like six-membered transition state. cdnsciencepub.comharvard.edu For lithium enolates of compounds like 2,2-dimethyl-1,3-dioxan-5-one (B43941), the reaction with aldehydes is typically threo-selective (often referred to as anti-selective), with diastereoselectivities sometimes exceeding 95:5. cdnsciencepub.com High anti selectivity is particularly pronounced with aldehydes that are branched at the α-position. nih.gov
Boron enolates of 1,3-dioxan-5-ones, generated in situ, also react with aldehydes to afford the corresponding anti aldol adducts with high selectivity and yield. nih.gov In contrast, titanium enolates have been shown to favor the formation of syn aldols. usask.ca These methods provide a controlled entry into protected ketohexoses and other monosaccharide derivatives. nih.gov Organocatalytic methods, for instance using proline, have also been developed for the aldol condensation of 2,2-dimethyl-1,3-dioxan-5-one with various benzaldehydes. mdpi.com
Table 1: Diastereoselectivity in Aldol Reactions of 1,3-Dioxan-5-one Enolates
| Dioxanone Substrate | Enolate Type | Aldehyde | Major Product Stereochemistry | Diastereomeric Ratio (anti:syn) |
|---|---|---|---|---|
| 2,2-Dimethyl-1,3-dioxan-5-one | Lithium | Benzaldehyde | anti | High |
| 2-tert-Butyl-2-methyl-1,3-dioxan-5-one | Lithium | Various aldehydes | threo (anti) | >95:5 |
| 1,3-Dioxan-5-one general structure | Boron | Benzaldehyde | anti | up to 96:4 nih.gov |
| 1,3-Dioxan-5-one general structure | Titanium | Aldehydes | syn | - |
| 2,2-Dimethyl-1,3-dioxan-5-one | (Proline-catalyzed) | 4-Bromobenzaldehyde | - | Good stereoselectivity mdpi.com |
Enantioselective Deprotonation with Chiral Amide Bases
A powerful strategy for introducing chirality is the enantioselective deprotonation of prochiral 1,3-dioxan-5-ones using chiral lithium amide bases. cdnsciencepub.com This method is effective for C₂-symmetric dioxanones that possess two different alkyl groups at the 2-position, such as 2-tert-butyl-2-methyl-1,3-dioxan-5-one. cdnsciencepub.comusask.ca The process involves the chiral base selectively removing one of two enantiotopic protons, leading to an enantiomerically enriched lithium enolate that can be trapped by an electrophile. psu.edu
The choice of the chiral lithium amide is crucial for achieving high enantioselectivity. Bases derived from chiral amines, such as (R)- or (S)-N-(2,2,2-trifluoroethyl)-1-phenylethylamine, have proven effective, yielding enantiomeric excesses (ee) of up to 90%. usask.ca C₂-symmetric diamines have also been employed successfully. researchgate.netnih.gov
The presence of additives, particularly lithium chloride (LiCl), can have a significant impact on the enantioselectivity of the deprotonation. acs.orgcdnsciencepub.com In many cases, the addition of LiCl dramatically increases the ee. acs.org For instance, the deprotonation of tropinone, a related cyclic ketone, showed much higher enantioselectivity when the chiral lithium amide was used in the presence of one equivalent of LiCl. cdnsciencepub.com This effect is attributed to the formation of mixed aggregates in the reaction medium. psu.edu The resulting chiral enolates are valuable synthons in asymmetric synthesis. e-bookshelf.de
Table 2: Enantioselective Deprotonation of Prochiral Ketones with Chiral Lithium Amides (CLABs)
| Substrate | Chiral Amine Precursor | Additive | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 2,2-Dialkyldioxanones | (Varies) | LiCl | Up to 70% | cdnsciencepub.com |
| 2-tert-Butyl-2-methyl-1,3-dioxan-5-one | (R)- or (S)-N-(2,2,2-trifluoroethyl)-1-phenylethylamine | - | 90% | usask.ca |
| 4-tert-Butylcyclohexanone | Diamine-derived CLAB | HMPA | 84-97% | bham.ac.uk |
| Tropinone | C₂-symmetric bis(α-methylbenzyl)amine | LiCl | Up to 95% | cdnsciencepub.com |
| N-Substituted succinimides | C₂-symmetric diamine | - | Up to 95% | rsc.org |
Annulation Reactions for Bridged Ring Systems
1,3-Dioxan-5-ones serve as precursors for annulation reactions to construct complex bridged ring systems. acs.orgresearchgate.net A key strategy involves the formation of a pyrrolidine (B122466) enamine from the parent 1,3-dioxan-5-one. This enamine intermediate then undergoes an α,α′-annulation reaction with a suitable dielectrophile. acs.org
A notable example is the reaction with methyl α-(bromomethyl)acrylate. This reaction proceeds via a tandem Michael addition-alkylation sequence to produce bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems. acs.orgresearchgate.net The reaction exhibits complete stereocontrol. The stereochemical outcome is rationalized by the steric and stereoelectronic interactions within an intermediate boat-like conformation of the 1,3-dioxane ring. acs.org A subsequent kinetic protonation step establishes an axial ester group on the newly formed cyclohexanone (B45756) ring. acs.org
Further transformations, such as base-mediated epimerization of the ester, can provide access to the specific stereochemical arrangements found in highly oxygenated natural products. acs.org This methodology demonstrates the utility of the 1,3-dioxan-5-one scaffold in the stereocontrolled synthesis of intricate molecular architectures.
Stereochemical Investigations of 1,3 Dioxan 5 Ol, 2 Ethyl and 1,3 Dioxane Derivatives
Conformational Analysis of the 1,3-Dioxane (B1201747) Ring System
The stereochemical behavior of 1,3-dioxane and its derivatives is largely dictated by the conformational flexibility of the six-membered ring. This analysis is crucial for predicting the three-dimensional structure and reactivity of these compounds.
Chair, Twist, and Other Conformations
Like its carbocyclic analog, cyclohexane (B81311), the 1,3-dioxane ring is not planar and exists in several non-planar conformations to relieve ring strain. The most stable and predominant conformation is the chair form. researchgate.net The presence of two C-O bonds, which are shorter than C-C bonds, results in a higher energy barrier for the chair-to-twist-boat interconversion in 1,3-dioxane (5.7 kcal·mol⁻¹) compared to cyclohexane (4.9 kcal·mol⁻¹). researchgate.net
The primary conformations of the 1,3-dioxane ring are:
Chair Conformation: This is the ground-state conformation for most 1,3-dioxanes, characterized by minimal angle and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions.
Twist-Boat (or Skew-Boat) Conformation: This is a flexible conformation that is of higher energy than the chair. However, in certain substituted derivatives, particularly those with severe 1,3-diaxial interactions in the chair form, the twist-boat can become a significant or even the preferred conformation. researchgate.net For example, acetonides of anti-1,3-diols often adopt a twist-boat conformation to avoid the severe diaxial repulsion that would exist in a chair form. researchgate.net
Boat Conformation: This is a high-energy transition state between twist-boat forms and is generally not a stable conformer.
The energy difference between the chair and the twist-boat form in the parent 1,3-dioxane is slightly higher than that in cyclohexane. researchgate.net
Substituent Effects on Conformational Equilibrium
The introduction of substituents onto the 1,3-dioxane ring significantly influences the equilibrium between different conformations. The preference of a substituent for an equatorial or axial position is quantified by its conformational free energy, or A-value (ΔG°). A positive A-value indicates an equatorial preference.
Substituents at C2: Due to significant 1,3-diaxial interactions with the axial protons at C4 and C6, substituents at the C2 position have a strong preference for the equatorial orientation. researchgate.net This steric hindrance is more pronounced than in cyclohexane because of the shorter C-O bond lengths. researchgate.net
Substituents at C4 and C6: Similar to C2, substituents at these positions generally prefer the equatorial position to avoid steric interactions with axial protons and the other ring atoms.
Substituents at C5: A substituent at the C5 position experiences steric interactions with the axial protons at C4 and C6, as well as with the p-type lone pair electrons of the ring oxygen atoms. Generally, C5-substituents also favor the equatorial position. For instance, the A-value for a tert-butyl group at C5 is approximately 1.4 kcal·mol⁻¹. nih.gov
The following table summarizes the general conformational preferences for substituents on the 1,3-dioxane ring.
| Substituent Position | General Conformational Preference | Primary Driving Factor |
| C2 | Strongly Equatorial | 1,3-Diaxial interactions with C4-Hax and C6-Hax |
| C4 / C6 | Equatorial | 1,3-Diaxial interactions with C2-Hax and C6/C4-Hax |
| C5 | Equatorial | Gauche interactions with C4/C6 and repulsion with oxygen lone pairs |
Solvent Effects on Conformational Preferences
The surrounding solvent medium can alter the conformational equilibrium of substituted 1,3-dioxanes. The magnitude of this effect depends on the polarity of the solvent and the nature of the substituent. Polar solvents can stabilize the conformer with the larger dipole moment. For substituents containing polar bonds, the preference for the axial or equatorial position can shift with changing solvent polarity. This is because the dipole moment of the axial conformer often differs from that of the equatorial conformer. Generally, a more polar solvent will favor the more polar conformer. This principle has been demonstrated in studies of heterosubstituted 1,3-dioxanes where the equilibrium position is sensitive to the dielectric constant of the solvent.
Diastereoisomerism and Enantiomerism in Substituted 1,3-Dioxanes
The substitution pattern on the 1,3-dioxane ring gives rise to various forms of stereoisomerism, including diastereomerism and enantiomerism.
In the case of 2-ethyl-1,3-dioxan-5-ol , the presence of substituents at both the C2 and C5 positions leads to the possibility of diastereomers. These are typically referred to as cis and trans isomers, which describe the relative orientation of the substituents with respect to the plane of the ring.
cis-isomer: The ethyl group at C2 and the hydroxyl group at C5 are on the same side of the ring. In the preferred chair conformation, this would correspond to one substituent being axial and the other equatorial (e.g., 2-equatorial-ethyl, 5-axial-hydroxyl or 2-axial-ethyl, 5-equatorial-hydroxyl).
trans-isomer: The ethyl group at C2 and the hydroxyl group at C5 are on opposite sides of the ring. In the chair conformation, this would mean both substituents are equatorial (diequatorial) or both are axial (diaxial).
The thermodynamically more stable isomer is typically the one that maximizes equatorial substitution to minimize steric strain. For 2-ethyl-1,3-dioxan-5-ol, the trans-isomer with both the ethyl and hydroxyl groups in equatorial positions is expected to be the most stable.
Enantiomerism arises when a molecule is chiral, meaning it is non-superimposable on its mirror image. For 2-ethyl-1,3-dioxan-5-ol, both the C2 and C5 atoms are stereocenters. The presence of these two stereocenters leads to the existence of enantiomeric pairs for both the cis and trans diastereomers, resulting in a total of four possible stereoisomers. For example, the (2R, 5R)- and (2S, 5S)-isomers would constitute one enantiomeric pair, while the (2R, 5S)- and (2S, 5R)-isomers would form another.
Stereoelectronic Interactions within the 1,3-Dioxane Moiety
The conformational preferences and reactivity of 1,3-dioxanes are not governed by steric effects alone. Stereoelectronic effects, which involve the interaction of electron orbitals, play a critical role. The most significant of these in the 1,3-dioxane system is the anomeric effect.
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the C2 position (the anomeric carbon) to favor an axial orientation, despite the potential for greater steric hindrance. rsc.org This effect is attributed to a stabilizing hyperconjugative interaction between a non-bonding electron pair (n) on one of the ring oxygen atoms and the antibonding sigma orbital (σ) of the C2-substituent bond (nO → σC-X). rsc.org This interaction is maximized when the oxygen lone pair and the C-X bond are anti-periplanar, a geometry that is achieved when the substituent is in the axial position. rsc.org While steric effects typically dominate for alkyl and aryl groups, the anomeric effect can be the deciding factor for electronegative substituents like alkoxy or halogen groups at C2. researchgate.net
Other important stereoelectronic interactions have also been studied. For instance, at the C5 position, a "homoanomeric" interaction between the oxygen lone pairs and the equatorial C5-H bond's antibonding orbital (np → σ*C(5)-Heq) has been proposed to explain the relative elongation of this bond. nih.govacs.org These hyperconjugative interactions influence bond lengths, bond angles, and spectroscopic properties throughout the ring system. nih.gov
Spectroscopic Methods for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of 1,3-dioxane derivatives. Both ¹H and ¹³C NMR provide critical data for assigning the conformation of the ring and the relative configuration of its substituents.
¹H NMR Spectroscopy: The chemical shifts and, more importantly, the vicinal coupling constants (³JHH) of the ring protons are highly dependent on their dihedral angles, as described by the Karplus relationship. This allows for the differentiation between axial and equatorial protons.
Coupling Constants: In a chair conformation, the coupling constant between two axial protons (³Jax-ax) is typically large (10–13 Hz), while the couplings between axial-equatorial (³Jax-eq) and equatorial-equatorial (³Jeq-eq) protons are much smaller (2–5 Hz). By analyzing the splitting patterns of the protons at C4, C5, and C6, the orientation of substituents can be deduced. researchgate.netresearchgate.net For example, a substituent at C5 is determined to be equatorial if the proton at C5 shows two large (ax-ax) and two small (ax-eq) couplings to the protons at C4 and C6.
¹³C NMR Spectroscopy: The ¹³C chemical shifts are sensitive to the steric environment around each carbon atom. This is particularly useful for distinguishing between diastereomers.
Rychnovsky's Method: A well-established method for assigning the relative stereochemistry of 1,3-diols involves converting them into their corresponding 2,2-dimethyl-1,3-dioxane (B13969650) derivatives (acetonides). univ-lemans.fr The chemical shifts of the acetonide carbons (C2 and the two methyl groups) are diagnostic:
syn-1,3-diols (forming a chair-like dioxane) show distinct chemical shifts for the two methyl groups (typically ~30 ppm and ~19 ppm) and a C2 chemical shift below δ 100 ppm. researchgate.netuniv-lemans.fr
anti-1,3-diols (forming a twist-boat dioxane) often show equivalent or very similar chemical shifts for the two methyl groups (~24-25 ppm) and a C2 chemical shift above δ 100 ppm. researchgate.netuniv-lemans.fr
The following table provides typical NMR data used for stereochemical assignment in 1,3-dioxane systems.
| NMR Parameter | Typical Value/Observation | Stereochemical Implication |
| ¹H ³Jax-ax | 10 - 13 Hz | Axial-axial relationship between protons |
| ¹H ³Jax-eq | 2 - 5 Hz | Axial-equatorial relationship between protons |
| ¹H ³Jeq-eq | 2 - 5 Hz | Equatorial-equatorial relationship between protons |
| ¹³C Shift (C2 of syn acetonide) | < 100 ppm | syn relationship of C4/C6 substituents |
| ¹³C Shift (C2 of anti acetonide) | > 100 ppm | anti relationship of C4/C6 substituents |
| ¹³C Shifts (Me of syn acetonide) | ~30 and ~19 ppm (inequivalent) | syn relationship of C4/C6 substituents |
| ¹³C Shifts (Me of anti acetonide) | ~25 ppm (often equivalent) | anti relationship of C4/C6 substituents |
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can provide through-space correlations between protons. For example, irradiating an axial methyl group will show an NOE to other axial protons on the same face of the ring, confirming their relative positions. researchgate.net
Computational Chemistry and Modeling Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and associated energies.
Ab initio and Density Functional Theory (DFT) are two cornerstone approaches in computational quantum chemistry used to study molecules like 2-ethyl-1,3-dioxan-5-ol.
Ab initio methods , which include Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. For the parent 1,3-dioxane (B1201747) ring system, ab initio calculations using basis sets like 6-31G(d) have been employed to investigate its structure and conformational energies. nih.gov These methods provide a rigorous framework for calculating molecular properties.
Density Functional Theory (DFT) has become a more common approach due to its favorable balance of accuracy and computational cost. DFT methods, such as the popular B3LYP hybrid functional, approximate the complex many-electron wavefunction by using the electron density. arxiv.org Studies on the 1,3-dioxane system frequently utilize DFT with basis sets like 6-31G(d) or cc-pVTZ to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges. arxiv.orgresearchgate.net These calculations are crucial for predicting regions of electrophilic and nucleophilic reactivity. For 2-ethyl-1,3-dioxan-5-ol, DFT would be instrumental in understanding how the ethyl and hydroxyl substituents influence the electronic distribution within the dioxane ring.
The 1,3-dioxane ring is not planar and, like cyclohexane (B81311), adopts several conformations. The most stable is typically a chair form. For 2-ethyl-1,3-dioxan-5-ol, the primary conformations of interest are the chair forms, which can undergo ring inversion. This process involves interconversion between two chair conformers, passing through higher-energy twist and boat transition states.
Quantum chemical calculations are essential for quantifying the energy differences between these conformers and the activation barriers for their interconversion. Studies on the parent 1,3-dioxane and its alkyl-substituted derivatives provide a model for the expected behavior of 2-ethyl-1,3-dioxan-5-ol.
Conformational Stability : The chair conformer is significantly more stable than flexible forms. For the unsubstituted 1,3-dioxane, the chair form is calculated to be more stable than the 2,5-twist conformer by approximately 5.19 kcal/mol (DFT) and 4.67 kcal/mol (HF). researchgate.net The substituents on 2-ethyl-1,3-dioxan-5-ol can exist in either axial or equatorial positions, and computational methods can predict the relative stability of these arrangements. Generally, conformers that minimize steric hindrance by placing bulky groups in equatorial positions are favored.
Inversion Barriers : The process of ring inversion from one chair form to another proceeds through intermediate twist conformers. Quantum-chemical studies on 5-alkyl-1,3-dioxanes using the RHF/6-31G(d) level of theory have identified two primary pathways for this isomerization, both involving twist-boat intermediates (1,4-T and 2,5-T). researchgate.net The energy barriers for these processes can be precisely calculated, providing insight into the molecule's flexibility at different temperatures.
| Conformer | Relative Energy (DFT/B3LYP) | Relative Energy (HF) |
|---|---|---|
| Chair | 0.00 | 0.00 |
| 2,5-Twist | 5.19 | 4.67 |
| 1,4-Twist | 6.19 | 6.03 |
Molecular Dynamics and Conformational Sampling
While quantum chemical calculations provide a static picture of discrete, energy-minimized structures, molecules are dynamic entities that constantly explore different conformations. Molecular Dynamics (MD) simulations model this behavior by solving Newton's equations of motion for the atoms in the system over time. nih.gov
For a flexible molecule like 2-ethyl-1,3-dioxan-5-ol, MD simulations are invaluable for:
Conformational Sampling : MD can explore the potential energy surface and identify the full range of accessible conformations, including not only the stable chair forms but also transient twist and boat structures. calcus.cloud This provides a statistical view of the conformational ensemble.
Dynamic Behavior : Simulations can reveal the timescales of conformational changes, such as ring flipping or rotation of the ethyl and hydroxyl substituents.
Solvent Effects : By including explicit solvent molecules (e.g., water) in the simulation box, MD can accurately model how the solvent influences the conformational preferences and dynamics of the molecule. mdpi.com
Enhanced sampling techniques, such as Replica Exchange Molecular Dynamics (REMD), can be combined with MD to overcome energy barriers more efficiently and ensure a more comprehensive exploration of the conformational landscape. biorxiv.org
Investigation of Intermolecular Interactions and Solvation Effects
The hydroxyl group of 2-ethyl-1,3-dioxan-5-ol makes it capable of forming hydrogen bonds, which are critical in determining its physical properties and behavior in solution. Computational methods can be used to study these non-covalent interactions in detail.
Dimerization and Aggregation : Quantum chemical calculations can determine the geometry and binding energy of dimers or larger clusters of 2-ethyl-1,3-dioxan-5-ol molecules held together by hydrogen bonds. This helps in understanding its behavior in the condensed phase.
Solvation Models : The effect of a solvent on molecular properties can be modeled computationally using either implicit or explicit approaches. acs.org
Implicit solvent models represent the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient way to account for bulk solvent effects.
Explicit solvent models , typically used in MD simulations, involve modeling individual solvent molecules. This approach is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as the formation of a hydrogen-bonding network around the hydroxyl group of the molecule. researchgate.net
Studies of these interactions are crucial for predicting solubility, miscibility, and how the molecule's conformational equilibrium might shift in different solvent environments.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For 2-ethyl-1,3-dioxan-5-ol, this could include its formation (e.g., the acid-catalyzed reaction of glycerol (B35011) with propanal) or its subsequent reactions.
The process involves mapping the potential energy surface that connects reactants to products. smu.edu
Locating Stationary Points : The first step is to optimize the geometries of the reactants, products, and any intermediates.
Transition State (TS) Search : The high-energy state that separates reactants and products is the transition state, which is a first-order saddle point on the potential energy surface. Various algorithms are used to locate the precise geometry of the TS.
Frequency Analysis : A vibrational frequency calculation is performed to characterize the stationary points. A stable minimum (reactant, product, or intermediate) will have all real, positive vibrational frequencies. A transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) : To verify that a located transition state correctly connects the desired reactants and products, an IRC calculation is performed. smu.edu This involves tracing the minimum energy path downhill from the transition state in both forward and reverse directions to ensure it leads to the expected species.
Through this analysis, key information such as the activation energy (the energy difference between the reactants and the transition state) can be determined, providing a quantitative prediction of the reaction rate.
Synthetic Applications of 1,3 Dioxan 5 Ol, 2 Ethyl and Its Analogues
Role as Synthetic Intermediates in Complex Molecule Synthesis
The inherent functionalities and defined stereochemical nature of 1,3-dioxan-5-ol (B53867) and its derivatives make them valuable intermediates in the synthesis of complex molecules. They provide a robust platform from which chemists can elaborate intricate carbon skeletons with a high degree of control.
Building Blocks for Polyoxygenated Natural Products
Analogues of 1,3-Dioxan-5-ol, 2-ethyl- are recognized as potent building blocks for the synthesis of polyoxygenated natural products, which are a class of compounds often exhibiting significant biological activity. nih.gov Specifically, 2-substituted-1,3-dioxan-5-ones are considered synthetic equivalents of 1,3-dihydroxyacetone (B48652), a fundamental three-carbon unit in nature. This equivalence allows for their use in the construction of complex carbohydrate structures and other highly oxygenated molecules. cdnsciencepub.com The rigid 1,3-dioxane (B1201747) ring allows for stereocontrolled reactions at adjacent positions, facilitating the assembly of the often-complex stereochemical arrays found in natural products.
Precursors for Dihydroxyacetone and Serinol
1,3-Dioxane derivatives serve as stable and manageable precursors to important smaller molecules like dihydroxyacetone and serinol.
Dihydroxyacetone: The synthesis of 1,3-dihydroxyacetone (DHA) can be achieved through the hydrolysis of a 1,3-dioxan-5-one (B8718524) intermediate. For instance, glycerol (B35011) can be reacted with acetaldehyde (B116499) to form cis-5-hydroxy-2-methyl-1,3-dioxane, which is then oxidized to 2-methyl-1,3-dioxan-5-one. google.com This ketone can subsequently be hydrolyzed to recover the target dihydroxyacetone. google.com This strategy leverages the stability of the dioxane ring to protect the dihydroxyacetone structure during intermediate chemical steps.
Serinol: The amino alcohol serinol (2-amino-1,3-propanediol), a crucial intermediate for pharmaceuticals and X-ray contrast agents, can be chemically synthesized from 1,3-dioxane analogues. d-nb.infonih.gov One industrial process involves the hydrogenation of a 5-nitro-1,3-dioxane (B6597036) derivative to the corresponding 5-amino-1,3-dioxane. nih.govgoogle.com The desired serinol is then isolated from this amino-dioxane precursor through hydrolysis in the presence of a strong acid, with yields reported between 70% and 93%. nih.gov
Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While 1,3-Dioxan-5-ol, 2-ethyl- itself is not typically used as a primary chiral auxiliary, optically active 1,3-diols can be used to form chiral 1,3-dioxanes that are powerful tools in asymmetric synthesis. thieme-connect.de These chiral acetals can direct the stereoselective course of alkylations, aldol (B89426) reactions, and cycloadditions. wikipedia.orgnih.gov
The effectiveness of these systems stems from the conformationally rigid chair-like structure of the dioxane ring, which creates a biased steric environment. thieme-connect.de This environment forces incoming reagents to approach the molecule from a specific face, leading to the preferential formation of one diastereomer over another. After the desired stereocenter has been set, the auxiliary can be removed and often recovered for reuse. wikipedia.org For example, enantioselective deprotonation of 2,2-disubstituted-1,3-dioxan-5-ones has been achieved with high enantiomeric excess using chiral lithium amide bases. researchgate.net
Template Effects in Stereoselective Transformations
The well-defined, chair-like conformation of the 1,3-dioxane ring acts as a rigid template, influencing the stereochemical outcome of reactions at or adjacent to the ring. thieme-connect.deresearchgate.net This conformational preference is a key factor in directing stereoselective transformations. Substituents on the ring, particularly at the C2 position, thermodynamically favor an equatorial orientation to minimize steric interactions, further defining the three-dimensional space around the molecule. thieme-connect.de
This template effect is clearly demonstrated in the aldol reactions of lithium enolates derived from 2-substituted-1,3-dioxan-5-ones. These reactions exhibit high diastereoselectivity, favoring the formation of the threo (or anti) aldol adduct. researchgate.net This outcome is consistent with the Zimmerman-Traxler model, where the reaction proceeds through a six-membered, chair-like transition state. The rigid dioxane ring enforces a specific geometry in this transition state, thereby dictating the stereochemistry of the newly formed chiral centers.
| Dioxanone Precursor | Aldehyde | Major Product Diastereomer | Rationale |
|---|---|---|---|
| 2-Alkyl-1,3-dioxan-5-one | Various Aldehydes (R-CHO) | threo (anti) | Reaction proceeds via a rigid, chair-like Zimmerman-Traxler transition state. |
| 2,2-Dialkyl-1,3-dioxan-5-one | Various Aldehydes (R-CHO) | threo (anti) | The conformational rigidity of the dioxane ring directs the approach of the electrophile. |
Derivatization for Specialty Polymers and Functional Materials
Derivatives of 1,3-Dioxan-5-ol serve as valuable monomers for the synthesis of specialty polymers and functional materials. The cyclic acetal (B89532) structure can be designed to undergo ring-opening polymerization to create polymers with tailored properties.
A key example is the use of the analogue 2-phenyl-1,3-dioxan-5-ol (B158224) as a starting material for polymer synthesis. scientificlabs.co.uksigmaaldrich.com This compound can be converted into 5-benzyloxy-1,3-dioxan-2-one, a glycerol-derived carbonate monomer. smolecule.com This monomer readily undergoes ring-opening polymerization, for example with ε-caprolactone, to form copolymers. scientificlabs.co.uk This approach allows for the incorporation of glycerol-like units into polyester (B1180765) backbones, modifying the material's physical and chemical properties.
Furthermore, the in-situ polymerization of 1,3-dioxane (DOX) has been investigated for creating solid polymer electrolytes for high-voltage lithium-metal batteries. rsc.org The resulting poly(DOX) electrolyte demonstrates superior oxidation stability compared to its five-membered ring analogue, poly(1,3-dioxolane), making it suitable for use with high-voltage cathodes. rsc.org
| Monomer Precursor | Derived Monomer | Polymerization Method | Resulting Polymer/Material | Reference |
|---|---|---|---|---|
| 2-Phenyl-1,3-dioxan-5-ol | 5-Benzyloxy-1,3-dioxan-2-one | Ring-Opening Polymerization | Copolymers with ε-caprolactone | scientificlabs.co.uk |
| 1,3-Dioxane (DOX) | Not Applicable | In-situ Cationic Polymerization | Poly(DOX) solid polymer electrolyte | rsc.org |
Catalytic Applications in Organic Transformations
The application of 1,3-dioxane structures themselves as catalysts is an area of exploratory research. While their primary roles are as intermediates and structural motifs, their defined stereochemistry makes them candidates for development into chiral ligands or organocatalysts. For instance, chiral acetals, including those with a dioxane framework, have been synthesized and evaluated as ligands in metal-catalyzed reactions or as direct chiral catalysts. nih.gov The synthesis of chiral pyridine-derived acetals has been undertaken to explore their potential as catalysts in asymmetric transformations. Although these specific derivatives proved ineffective for the kinetic resolution of a racemic secondary alcohol, the research demonstrates the principle of incorporating the rigid dioxane scaffold into catalyst design. The development of molecular catalysts for the transformation of diols into cyclic acetals, while the reverse of this application, highlights the ongoing interest in catalytic processes involving these structures. rwth-aachen.de
Advanced Analytical Methodologies for Characterization of 1,3 Dioxane 5 Ol, 2 Ethyl and Derivatives
Chromatographic Techniques
Chromatography is a fundamental technique for the separation, identification, and purification of components from a mixture. For dioxane derivatives, both gas and liquid chromatography are routinely employed.
Gas Chromatography (GC) is a powerful tool for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components. High-Resolution Gas Chromatography (HRGC) offers enhanced separation efficiency.
The analysis of 2-alkyl-1,3-dioxane derivatives has been successfully performed using capillary GC. researchgate.net These analyses typically utilize a flame ionization detector (FID) for quantitation or a mass spectrometer for identification. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase (usually an inert gas like helium or nitrogen) and a liquid or solid stationary phase within a capillary column. researchgate.netfmach.it
For instance, the analysis of related dioxane compounds has been carried out using wax capillary columns, which are suitable for separating polar compounds. researchgate.net The temperature of the column is often programmed to increase during the analysis to ensure the efficient elution of compounds with varying boiling points. researchgate.net
Key Research Findings:
GC-MS analyses of dioxane derivatives are commonly performed using an electron ionization (EI) source, typically operating at 70 eV, to generate reproducible fragmentation patterns. researchgate.netfmach.it
The selection of the capillary column is critical; polar columns like those with a polyethylene (B3416737) glycol stationary phase (e.g., EC-WAX) are effective for these types of analytes. researchgate.net
Headspace GC can be employed for the determination of volatile dioxane derivatives in complex matrices, such as wastewater, allowing for analysis without extensive sample preparation. researchgate.net
Table 1: Typical GC and GC-MS Parameters for Dioxane Derivative Analysis
| Parameter | Value/Type | Source |
|---|---|---|
| Instrument | Gas Chromatograph with FID or MS detector | researchgate.net |
| Column | Alltech EC-WAX capillary column (30 m x 0.25 mm, 0.25 µm film) | researchgate.net |
| Carrier Gas | Nitrogen or Helium | researchgate.netfmach.it |
| Injector Temperature | 200 °C | researchgate.net |
| Detector Temperature | 300 °C (FID) | researchgate.net |
| Column Temperature Program | Isothermal at 50 °C for 2 min, then ramp to 250 °C at 10 °C/min | researchgate.net |
| MS Ionization Source | Electron Ionization (EI) at 70 eV | researchgate.netfmach.it |
High-Performance Liquid Chromatography (HPLC and Preparative HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of non-volatile or thermally labile compounds. teledynelabs.com It is particularly valuable for the analysis of hydroxylated dioxane derivatives. The purity of compounds like cis-2-phenyl-1,3-dioxan-5-ol has been confirmed to be ≥97.0% using HPLC, demonstrating the technique's utility in quality control. sigmaaldrich.com
Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate and purify significant quantities of a target compound for further use. teledynelabs.com This is essential for obtaining pure samples of 1,3-Dioxan-5-ol (B53867), 2-ethyl- or its derivatives for structural elucidation or other studies. springernature.com The process involves injecting a sample mixture into a column containing a stationary phase, and a liquid mobile phase is pumped through to separate the components. A fraction collector is used to collect the purified compound as it elutes from the column.
Key Research Findings:
HPLC is the standard method for assessing the purity of synthesized dioxane derivatives, such as 2-phenyl-1,3-dioxan-5-ol (B158224). sigmaaldrich.com
Preparative HPLC is indispensable for the isolation of specific isomers or for purifying reaction products from starting materials and byproducts. springernature.com
Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol), is the most common mode for purifying compounds of this polarity. springernature.com
Table 2: Comparison of Analytical and Preparative HPLC
| Parameter | Analytical HPLC | Preparative HPLC | Source |
|---|---|---|---|
| Goal | Quantify and qualify components | Isolate and purify compounds | teledynelabs.com |
| Column Internal Diameter | Typically 2.1 - 4.6 mm | Typically >10 mm | |
| Flow Rate | 0.2 - 2.0 mL/min | >10 mL/min | |
| Sample Load | Micrograms (µg) to Milligrams (mg) | Milligrams (mg) to Grams (g) | |
| Key Component | High-sensitivity detector | Fraction collector |
Spectroscopic Techniques
Spectroscopic techniques are used to probe the interaction of molecules with electromagnetic radiation, providing detailed information about their structure and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. uobasrah.edu.iq It provides information on the chemical environment of specific nuclei, such as protons (¹H) and carbon-13 (¹³C), and their connectivity within a molecule.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and which protons are adjacent to one another. For 1,3-Dioxan-5-ol, 2-ethyl-, one would expect to see distinct signals for the protons on the ethyl group, the hydroxyl proton, and the protons on the dioxane ring.
¹³C NMR: Gives direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom produces a distinct signal, allowing for the determination of the total number of carbon atoms and their hybridization state. bhu.ac.in For dioxane derivatives, characteristic chemical shifts are observed for the acetal (B89532) carbon (C2), the carbons adjacent to the ring oxygens (C4, C6), and the carbon bearing the hydroxyl group (C5). researchgate.net
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), respectively. This allows for the unambiguous assignment of all signals and confirms the connectivity of the molecular structure.
VT NMR: Variable-Temperature NMR can be used to study dynamic processes, such as the chair-to-chair conformational inversion of the dioxane ring.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the 1,3-Dioxane (B1201747) Ring System
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H (acetal) | ~4.5 - 5.0 | ~90 - 105 |
| C4/C6-H (axial) | ~3.6 - 3.9 | ~65 - 75 |
| C4/C6-H (equatorial) | ~4.0 - 4.2 | ~65 - 75 |
| C5-H | ~3.5 - 4.0 | ~60 - 70 (with -OH) |
Note: These are approximate ranges and can be influenced by substituents and stereochemistry.
Mass Spectrometry (MS, CI-MS, EI-MS/MS, ESI-MS, HRMS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Ionization Techniques: Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, creating a characteristic "fingerprint" for a molecule. nist.gov Chemical Ionization (CI) is a softer technique that typically results in a prominent protonated molecule peak [M+H]⁺, aiding in molecular weight determination. Electrospray Ionization (ESI) is a very soft technique used for analyzing polar, non-volatile molecules from a liquid solution, making it suitable for HPLC-MS coupling. nih.gov
Tandem Mass Spectrometry (MS/MS): In MS/MS, an ion of a specific m/z (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov This provides detailed structural information and is crucial for distinguishing between isomers. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS measures m/z values with very high accuracy, allowing for the determination of the elemental composition of an ion. This is used to confirm the molecular formula of the parent compound and its fragments. researchgate.net
The EI mass spectrum of the parent compound, 1,3-Dioxan-5-ol, shows characteristic fragments resulting from the cleavage of the dioxane ring. nist.gov The fragmentation of related compounds, such as 2-ethyl-2-methyl-1,3-dioxolane, is dominated by the loss of an ethyl group to form a stable oxonium ion. chemicalbook.com
Table 4: Key Fragments in the Electron Ionization Mass Spectrum of 1,3-Dioxan-5-ol
| m/z | Proposed Fragment | Source |
|---|---|---|
| 103 | [M-H]⁺ | nist.gov |
| 73 | [M-CH₂OH]⁺ | nist.gov |
| 57 | [C₃H₅O]⁺ | nist.gov |
| 45 | [C₂H₅O]⁺ | nist.gov |
| 31 | [CH₂OH]⁺ | nist.gov |
Infrared Spectroscopy (IR, FTIR)
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a molecule. uobasrah.edu.iq Fourier-Transform Infrared (FTIR) spectroscopy is the modern implementation of this technique, offering higher sensitivity and resolution. thermofisher.com
The IR spectrum of 1,3-Dioxan-5-ol, 2-ethyl- is expected to show several characteristic absorption bands:
A broad band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
Strong C-H stretching vibrations in the 3000-2850 cm⁻¹ region from the alkyl portions of the molecule. docbrown.info
A series of strong, characteristic bands in the 1200-1000 cm⁻¹ region corresponding to the C-O stretching vibrations of the cyclic acetal system. docbrown.info
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.info
The presence and position of these bands provide strong evidence for the identity of the compound. For example, the C-O stretching vibrations are characteristic of cyclic ethers like 1,3-dioxane. docbrown.info
Table 5: Characteristic IR Absorption Bands for 1,3-Dioxan-5-ol, 2-ethyl-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source |
|---|---|---|---|
| 3600 - 3200 (broad) | O-H stretch | Alcohol (-OH) | General IR Knowledge |
| 3000 - 2850 (strong) | C-H stretch | Alkyl (CH, CH₂, CH₃) | docbrown.info |
| 1480 - 1365 | C-H bend/deformation | Alkyl | docbrown.info |
| 1140 - 1070 (strong) | C-O stretch | Cyclic Acetal | docbrown.info |
X-ray Crystallography for Structural Elucidation
While a crystal structure for 1,3-Dioxan-5-ol, 2-ethyl- is not publicly available, the application of this technique to derivatives of 1,3-dioxane demonstrates its utility in unambiguously establishing molecular architecture. For instance, single-crystal X-ray analysis has been used to confirm the cis or trans conformation of various substituted 1,3-dioxane compounds, which is often consistent with solution-state preferences determined by other methods like NMR spectroscopy. In some cases, solid-state packing effects and intramolecular hydrogen bonding can lead to the crystallization of a specific conformer.
The general process of X-ray crystallography involves growing a high-quality single crystal of the target compound, mounting it on a diffractometer, and bombarding it with a focused beam of X-rays. The resulting diffraction data is then processed to generate an electron density map, from which the molecular structure is solved and refined. The final output provides a precise model of the molecule in the crystalline state.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be used to determine the empirical formula of the substance. This is a critical step in the characterization of a newly synthesized compound, as it verifies that the product has the expected atomic constituents in the correct ratios. Combustion analysis is a common method for determining the percentages of carbon, hydrogen, and nitrogen.
Below is a table showcasing representative elemental analysis data for a related 1,3-dioxane derivative, demonstrating the typical format and precision of such results.
| Compound | Molecular Formula | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) |
| 4,6-Dimethyl-2-(1-propenyl)-1,3-dioxane | C₉H₁₆O₂ | 69.19 | 69.35 | 10.32 | 10.44 |
This interactive table presents example data for a related compound to illustrate the application of elemental analysis. researchgate.net
In another example, the elemental analysis of a synthesized 1,3-dioxolane (B20135) derivative was reported as follows:
| Compound | Molecular Formula | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) |
| 2-{4[(benzyloxy)methyl]-1,3-dioxolane-2-yl}phenol | C₁₇H₁₈O₄ | 71.31 | 71.43 | 6.34 | 5.31 |
This interactive table presents example data for a related compound to illustrate the application of elemental analysis. nih.gov
These examples underscore the importance of elemental analysis in conjunction with spectroscopic methods to provide a comprehensive characterization of newly synthesized 1,3-dioxane derivatives. The close agreement between the calculated and found elemental percentages provides strong evidence for the assigned molecular formula.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Sustainability
Current synthetic strategies for producing substituted 1,3-dioxan-5-ols often involve multi-step procedures that may not be optimal in terms of atom economy and environmental impact. Future research will likely focus on developing more sustainable and efficient synthetic methodologies.
A promising direction is the exploration of biocatalytic and chemoenzymatic approaches. The use of enzymes could offer high stereoselectivity in the synthesis of chiral 1,3-dioxan-5-ols, a critical aspect for applications in pharmaceuticals and fine chemicals. Furthermore, the development of one-pot syntheses from readily available starting materials, potentially derived from biomass, would represent a significant advancement. For instance, processes that utilize renewable feedstocks and solvent-free reaction conditions are highly desirable. researchgate.net Research into solid acid catalysts or recyclable catalytic systems for the acetalization step could also enhance the green credentials of the synthesis.
Another trend is the upcycling of polymer waste, such as polyoxymethylene (POM), as a C1 building block. researchgate.net Integrating the degradation of plastic waste with the synthesis of valuable chemical intermediates like 1,3-dioxanes presents an innovative approach to a circular economy.
Exploration of New Reactivity Profiles and Catalytic Functions
The reactivity of the hydroxyl group and the dioxolane ring in 1,3-Dioxan-5-ol (B53867), 2-ethyl- offers a rich landscape for chemical exploration. While the primary hydroxyl group can undergo standard transformations, future work could delve into more complex and novel reactivity.
One area of interest is the use of the hydroxyl group to direct reactions on the dioxane ring or to participate in cascade reactions. For example, intramolecular cyclizations or rearrangements could lead to novel heterocyclic systems with unique properties. The exploration of the carbanion chemistry of the corresponding 1,3-dioxan-5-one (B8718524), obtained by oxidation of the alcohol, has shown the potential to form various enolates that can react with electrophiles. usask.ca This opens up possibilities for creating complex carbon skeletons.
Furthermore, derivatives of 1,3-Dioxan-5-ol, 2-ethyl- could be investigated as ligands for transition metal catalysis. The oxygen atoms of the dioxane ring can act as coordination sites for metal ions, potentially leading to new catalysts with unique selectivity and activity. wikipedia.org The development of chiral dioxolane-based ligands for asymmetric catalysis is a well-established field, and applying this concept to 1,3-dioxane (B1201747) scaffolds derived from 1,3-Dioxan-5-ol, 2-ethyl- is a logical next step.
Advanced Stereochemical Control in Complex Molecule Synthesis
The stereochemistry of the 1,3-dioxane ring is a critical aspect that influences its biological activity and material properties. 1,3-Dioxan-5-ol, 2-ethyl- can exist as cis and trans isomers, and the development of methods for their stereoselective synthesis is a key research focus.
Recent studies have shown that high trans selectivity in the synthesis of 2,5-disubstituted 1,3-dioxanes can be achieved through acetalization reactions in the presence of saturated aqueous solutions of inorganic salts. acs.org This method offers a more environmentally friendly alternative to traditional approaches. Additionally, stereoselective reduction of the corresponding 5-oxo derivative can provide access to either the cis or trans isomer depending on the reducing agent used. For example, reduction with LiAlH₄ often yields the trans isomer, while bulkier reagents like L-Selectride can favor the formation of the cis isomer. thieme-connect.comwikipedia.org
Future research will likely focus on the development of catalytic asymmetric methods to access enantiomerically pure forms of 1,3-Dioxan-5-ol, 2-ethyl- . Chiral Brønsted acids or chiral metal complexes could be employed to catalyze the acetalization reaction with high enantioselectivity. The ability to control the absolute and relative stereochemistry of this building block will be crucial for its application in the synthesis of complex natural products and chiral materials.
Integration of Computational and Experimental Methodologies
The interplay between computational modeling and experimental work is becoming increasingly important in chemical research. For 1,3-Dioxan-5-ol, 2-ethyl- , computational studies can provide valuable insights into its conformational preferences, reactivity, and spectroscopic properties.
Quantum-chemical calculations, such as Density Functional Theory (DFT), can be used to predict the relative stabilities of different conformers (e.g., chair, twist-boat) and the energy barriers for their interconversion. researchgate.netscispace.com This information is crucial for understanding and predicting the stereochemical outcome of reactions involving the dioxane ring. For example, computational studies have been used to analyze the conformational energies of various 5-substituted 1,3-dioxanes, which is essential for predicting their behavior in different chemical environments. researchgate.net
Furthermore, computational docking studies can be employed to predict the binding of 1,3-Dioxan-5-ol, 2-ethyl- derivatives to biological targets, guiding the design of new therapeutic agents. The integration of these computational predictions with experimental validation will accelerate the discovery and development of new applications for this compound.
Design of Functional Materials with 1,3-Dioxan-5-ol, 2-ethyl- Scaffolds
The unique structural features of 1,3-Dioxan-5-ol, 2-ethyl- make it an attractive building block for the design of novel functional materials. The hydroxyl group provides a handle for polymerization or for grafting onto surfaces, while the dioxane ring can impart specific properties to the resulting material.
One emerging application is in the development of polymer electrolytes for lithium-ion batteries. In-situ polymerization of 1,3-dioxane has been shown to produce a polymer electrolyte with superior oxidation stability compared to its five-membered ring analogue, 1,3-dioxolane (B20135). rsc.org The presence of the ethyl group at the 2-position and the hydroxyl group at the 5-position in 1,3-Dioxan-5-ol, 2-ethyl- could be exploited to further tune the properties of such polymer electrolytes, potentially leading to improved performance and safety of batteries.
Another area of interest is the use of 1,3-dioxane scaffolds in the development of biomaterials and drug delivery systems. The biocompatibility and tunable properties of polymers derived from 1,3-dioxanes make them suitable for applications such as tissue engineering scaffolds. nih.govmdpi.com The hydroxyl group of 1,3-Dioxan-5-ol, 2-ethyl- could be used to attach bioactive molecules or to cross-link polymer chains, leading to the formation of hydrogels with controlled release properties. Furthermore, the 1,3-dioxane motif itself has been identified as a key scaffold in compounds with potent biological activities, including analgesic and serotonergic effects, suggesting its potential in medicinal chemistry. nih.govnih.gov
Below is an interactive data table summarizing the potential research areas and their significance.
| Research Direction | Key Focus | Potential Significance |
| 8.1. Novel Synthetic Routes | Biocatalysis, one-pot synthesis, use of renewable feedstocks. | Increased sustainability, improved efficiency, and reduced environmental impact. |
| 8.2. New Reactivity Profiles | Cascade reactions, directing group effects, development of new ligands. | Access to novel chemical structures and catalytic systems with unique properties. |
| 8.3. Stereochemical Control | Catalytic asymmetric synthesis, stereoselective reductions. | Access to enantiomerically pure building blocks for pharmaceuticals and chiral materials. |
| 8.4. Computational Integration | Conformational analysis, reaction modeling, virtual screening. | Accelerated discovery and rational design of new applications. |
| 8.5. Functional Materials | Polymer electrolytes, biomaterials, drug delivery systems. | Development of advanced materials with tailored properties for various technological and biomedical applications. |
Q & A
[Basic] What are the optimal catalytic conditions for synthesizing 2-ethyl-1,3-dioxan-5-ol?
Methodological Answer:
The synthesis of 2-ethyl-1,3-dioxan-5-ol typically involves acid-catalyzed acetalization. A validated approach uses Brønsted acids (e.g., toluenesulfonic acid) or Lewis acids (e.g., stannic chloride) to facilitate the reaction between a carbonyl compound and 1,3-propanediol derivatives. For instance, in analogous syntheses of 1,3-dioxanes, refluxing toluene with a Dean-Stark apparatus ensures continuous water removal, improving yield by shifting equilibrium toward product formation . Experimental optimization includes varying catalyst concentration (0.5–5 mol%), temperature (80–120°C), and solvent polarity. Reaction progress is monitored via FTIR (e.g., disappearance of carbonyl peaks at ~1700 cm⁻¹) .
[Basic] How is the purity of 2-ethyl-1,3-dioxan-5-ol assessed in laboratory settings?
Methodological Answer:
Purity is assessed using chromatographic (GC/HPLC) and spectroscopic methods. Gas chromatography with flame ionization detection (GC-FID) is preferred for quantifying residual reactants, while ¹H/¹³C NMR confirms structural integrity. For example, characteristic NMR signals include:
- Hydroxyl proton (δ 1.5–2.5 ppm, broad)
- Dioxane ring protons (δ 3.5–4.5 ppm)
- Ethyl group (δ 0.9–1.3 ppm for CH₃, δ 1.4–1.7 ppm for CH₂) .
DRIFT spectroscopy can also detect hydroxyl group interactions under controlled humidity .
[Advanced] How do computational methods explain the thermodynamic stability of 2-ethyl-1,3-dioxan-5-ol compared to its structural isomers?
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) reveal that axial substituents in 1,3-dioxanes introduce steric strain. For example, computational studies on analogous compounds (e.g., 2,2-dimethyl-1,3-dioxan-5-ol) show that equatorial methyl groups are 1.7 kcal/mol more stable than axial conformers due to reduced 1,3-diaxial repulsion . For 2-ethyl-1,3-dioxan-5-ol, similar analysis predicts that the ethyl group adopts an equatorial position, minimizing steric clashes. Free energy calculations (ΔG) at 298 K further predict isomer distributions, aligning with experimental observations of >90% major product formation .
[Advanced] What methodologies are employed to study the pH-dependent behavior of 2-ethyl-1,3-dioxan-5-ol in aqueous solutions?
Methodological Answer:
pH-dependent studies use potentiometric titration and UV-Vis spectroscopy. A representative protocol involves:
Preparing aqueous solutions at varying concentrations (e.g., 100–1000 ppm).
Measuring pH with a calibrated electrode under controlled temperature (25°C).
Correlating pH shifts with protonation/deprotonation of the hydroxyl group.
| Concentration (ppm) | pH (observed) |
|---|---|
| 100 | 2.5 |
| 200 | 3.5 |
| 300 | 4.2 |
Adapted from hydrotrope studies on analogous 1,3-dioxanols .
The pKa is determined via the Henderson-Hasselbalch equation, with deviations indicating aggregation or micelle formation .
[Advanced] What role does 2-ethyl-1,3-dioxan-5-ol play in the synthesis of biologically active compounds?
Methodological Answer:
2-Ethyl-1,3-dioxan-5-ol serves as a precursor for bioactive derivatives. For example:
- Antimicrobial agents : Alkylation or acylation at the hydroxyl group yields compounds screened against Staphylococcus aureus and Candida albicans. Minimum inhibitory concentrations (MICs) are determined via broth microdilution (CLSI guidelines) .
- Enzyme inhibitors : The dioxane ring mimics carbohydrate substrates in glycosidase inhibition assays. Kinetic studies (e.g., IC₅₀ determination) use spectrophotometric monitoring of p-nitrophenyl glycoside hydrolysis .
[Basic] What crystallographic techniques are used to determine the structure of 2-ethyl-1,3-dioxan-5-ol?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:
Crystal mounting on a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
Data collection at 100 K to reduce thermal motion.
Structure solution via direct methods (SHELXS) and refinement (SHELXL) with anisotropic displacement parameters.
Bond lengths (C-O: ~1.43 Å) and angles (O-C-O: ~109.5°) validate the dioxane ring geometry .
[Advanced] How does solvent polarity influence the reaction kinetics of 2-ethyl-1,3-dioxan-5-ol in acetalization reactions?
Methodological Answer:
Solvent effects are analyzed via Kamlet-Taft parameters (π*, α, β). Polar aprotic solvents (e.g., DMF) stabilize transition states by solvating protons, accelerating acid-catalyzed steps. Kinetic studies using stopped-flow spectroscopy show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
